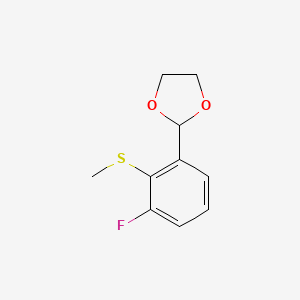
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is an organic compound known for its unique physical and chemical properties It features a dioxolane ring attached to a phenyl group substituted with a fluorine atom and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the fluorine and methylthio substituents on the phenyl ring. Common synthetic routes include:
Cyclization Reactions: The formation of the dioxolane ring can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.
Substitution Reagents: Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiomethylating agents like methylthiolate salts are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other heteroatoms.
科学的研究の応用
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and methylthio substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-2-(methylthio)phenyl)-1,3-dioxolane
- 2-(3-Bromo-2-(methylthio)phenyl)-1,3-dioxolane
- 2-(3-Fluoro-2-(ethylthio)phenyl)-1,3-dioxolane
Uniqueness
2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of both fluorine and methylthio substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the dioxolane ring makes it a versatile compound with diverse applications in various fields of research.
特性
分子式 |
C10H11FO2S |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-(3-fluoro-2-methylsulfanylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO2S/c1-14-9-7(3-2-4-8(9)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 |
InChIキー |
FHWJIOGHTZLORV-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=C1F)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


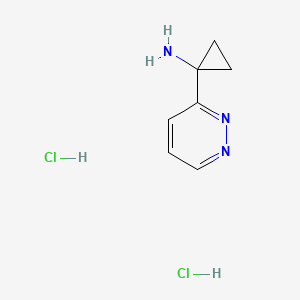
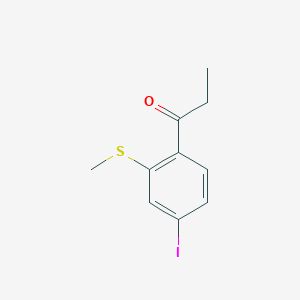

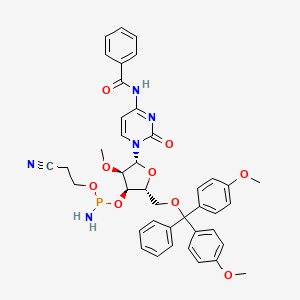


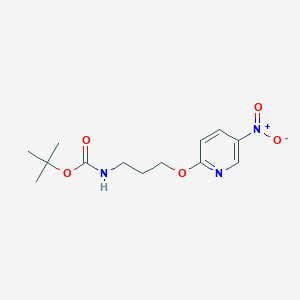

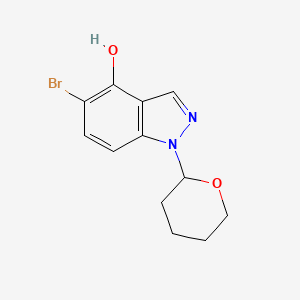
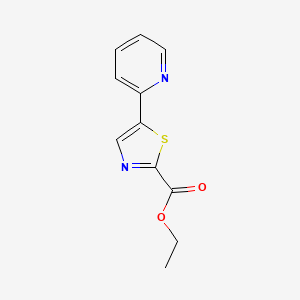
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
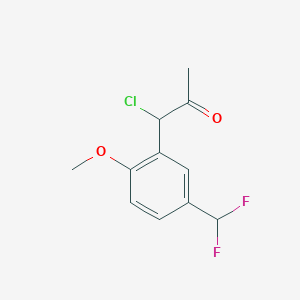

![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
